molecular formula C11H17N3OS B15222308 2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide

2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide

Cat. No.: B15222308
M. Wt: 239.34 g/mol
InChI Key: GXDHUHDCPLDLCM-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with 4-methylcyclohexyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

    Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide is unique due to its combined structural features, which confer enhanced biological activity and specificity. The presence of the amino group, cyclohexyl ring, and thiazole moiety allows for versatile chemical modifications and interactions with various biological targets .

Properties

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

2-amino-N-(4-methylcyclohexyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H17N3OS/c1-7-2-4-8(5-3-7)13-10(15)9-6-16-11(12)14-9/h6-8H,2-5H2,1H3,(H2,12,14)(H,13,15)

InChI Key

GXDHUHDCPLDLCM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CSC(=N2)N

Origin of Product

United States

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